4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
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Overview
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic molecule that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperidine and piperazine derivatives. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying protein interactions or as a probe for investigating cellular processes.
Medicine
Medically, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new polymers or as an additive in various chemical processes to enhance performance or stability.
Mechanism of Action
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-18-17-19(2)32(28-18)22-6-10-26-24(27-22)31-11-7-20(8-12-31)23(33)30-15-13-29(14-16-30)21-5-3-4-9-25-21/h3-6,9-10,17,20H,7-8,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMPGPHFBKQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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